molecular formula C14H19NO5 B064600 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid CAS No. 168892-66-8

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

Cat. No.: B064600
CAS No.: 168892-66-8
M. Wt: 281.3 g/mol
InChI Key: COIQSXDNBXSYMY-UHFFFAOYSA-N
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Description

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is a chemical compound with the molecular formula C14H19NO5. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-((tert-butoxycarbonyl)amino)ethoxy group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and tert-butoxycarbonyl (Boc)-protected aminoethanol.

    Reaction with Benzoic Acid: The Boc-protected aminoethanol is reacted with benzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the desired product is formed.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Esterification: The carboxyl group can react with alcohols in the presence of a catalyst to form esters.

    Amidation: The carboxyl group can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) is commonly used.

    Esterification: Alcohols and a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

    Amidation: Amines and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.

Major Products

    Hydrolysis: Produces the free amine and benzoic acid.

    Esterification: Produces esters of benzoic acid.

    Amidation: Produces amides of benzoic acid.

Scientific Research Applications

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug candidates.

    Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.

    Material Science: Used in the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethoxy)benzoic acid: Lacks the Boc protecting group, making it more reactive.

    4-(2-(Methoxycarbonyl)amino)ethoxy)benzoic acid: Has a methoxycarbonyl protecting group instead of Boc.

    4-(2-(Acetoxy)ethoxy)benzoic acid: Contains an acetoxy group instead of the Boc-protected amine.

Uniqueness

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQSXDNBXSYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373184
Record name 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168892-66-8
Record name 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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